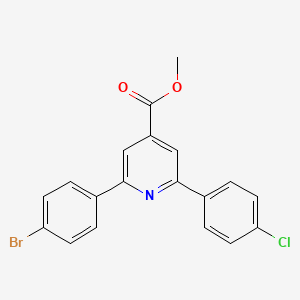
N-t-BOC-4-(Ethylene oxide)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-t-BOC-4-(Ethylene oxide)-L-proline, AldrichCPR is a chemical compound used in various scientific research applications. It is a derivative of proline, an amino acid, and contains a tert-butoxycarbonyl (BOC) protecting group. This compound is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-4-(Ethylene oxide)-L-proline typically involves the protection of the amino group of L-proline with a tert-butoxycarbonyl (BOC) group. The ethylene oxide moiety is then introduced through a series of chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce a compound that meets the required specifications for research and development purposes.
化学反応の分析
Types of Reactions
N-t-BOC-4-(Ethylene oxide)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ethylene oxide moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry.
科学的研究の応用
N-t-BOC-4-(Ethylene oxide)-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-t-BOC-4-(Ethylene oxide)-L-proline involves its interaction with specific molecular targets and pathways. The BOC protecting group can be selectively removed under acidic conditions, revealing the active amino group of proline. This allows the compound to participate in various biochemical reactions, including peptide synthesis and enzyme inhibition.
類似化合物との比較
N-t-BOC-4-(Ethylene oxide)-L-proline can be compared with other similar compounds, such as:
N-t-BOC-4-methylene-D-proline: Another proline derivative with a methylene group instead of ethylene oxide.
N-Boc-4-(2,2-difluorocyclopropyl)-L-proline: A compound with a difluorocyclopropyl group.
N-t-BOC-cis-4-cyanomethyl-L-proline: A proline derivative with a cyanomethyl group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
特性
分子式 |
C11H17NO5 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
(5S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-6-azaspiro[2.4]heptane-5-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-5-11(6-16-11)4-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11?/m0/s1 |
InChIキー |
ITISPAFDKVNDMG-RGENBBCFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CO2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-N-(3-methoxyphenyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12041340.png)


![2-phenyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B12041366.png)

![7-Benzyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041384.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B12041388.png)
![2-hydroxy-5-[(2E)-3-(2-thienyl)-2-propenoyl]benzoic acid](/img/structure/B12041396.png)
![Thiazolo[5,4-d]thiazole, 2,5-bis(4-nitrophenyl)-](/img/structure/B12041408.png)
![N-(oxan-4-yl)-4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide;hydrate](/img/structure/B12041412.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12041424.png)
![(9R,10S)-10-hydroxy-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12041429.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2-chloro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12041438.png)
